2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
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Overview
Description
(S)-2-Amino-N-(3,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a dichlorobenzyl group, an isopropyl group, and a methylbutanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 3,4-dichlorobenzyl chloride with an appropriate amine to form the corresponding amide. The reaction conditions often include the use of organic solvents such as ethyl ether or acetone and may require catalysts like zinc chloride or potassium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, electrophilic aromatic substitution may require catalysts like aluminum chloride and solvents such as dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-(3,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the rod-shape maintenance mechanism of rod-like bacteria by targeting the cytoskeletal protein MreB . This inhibition disrupts bacterial cell division, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl chloride: A precursor in the synthesis of (S)-2-Amino-N-(3,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide.
S-(3,4-dichlorobenzyl)isothiourea: Known for its antimicrobial properties and similar mechanism of action.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another dichlorobenzamide derivative with distinct chemical properties.
Uniqueness
(S)-2-Amino-N-(3,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to act as both an antimicrobial agent and a potential antihistaminic makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C15H22Cl2N2O |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C15H22Cl2N2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-5-6-12(16)13(17)7-11/h5-7,9-10,14H,8,18H2,1-4H3 |
InChI Key |
WPRYWCOBIGKQKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C(C)C)N |
Origin of Product |
United States |
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